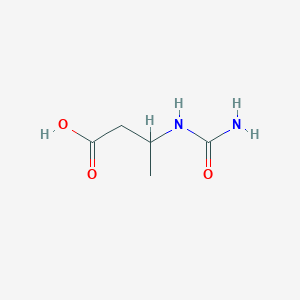
3-(Carbamoylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Carbamoylamino)butanoic acid is a synthetic organic compound with the chemical formula C5H10N2O3. It has a molecular weight of 146.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2O3/c1-3(2-4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Chemical and Metabolic Pathways
3-(Carbamoylamino)butanoic acid, as a chemical entity, does not have direct research findings under its specific name in the reviewed literature. However, research on closely related chemical compounds provides insights into potential applications in scientific research. For instance, the study of 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) elucidates the chemical, metabolic, and nutritional aspects of amino acid bioefficacy, highlighting differences in absorption, enzymatic conversion to L-Met, and utility in animal nutrition (Vázquez-Añón et al., 2017). Such research underscores the importance of understanding chemical structure differences and their implications on biological processes, which could be relevant for studying this compound's metabolic pathways and potential applications in nutritional science.
Biorenewable Chemical Production
The production of levulinic acid from biomass illustrates the potential of carboxylic acids as precursors for a variety of chemicals, highlighting the significance of functional groups in drug synthesis and the broader field of green chemistry. Levulinic acid's versatility in drug synthesis and as a building block for value-added chemicals points towards the potential research applications of this compound in developing sustainable synthetic routes for pharmaceuticals and bio-based materials (Zhang et al., 2021).
Biofuel Production
Research on butanol, a biofuel with many advantages over traditional fuels, and its production through acetone-butanol-ethanol (ABE) fermentation processes, offers insights into the potential for this compound in biofuel research. The comparison of fuel properties and the development of fermentation techniques to increase butanol production demonstrate the role of chemical compounds in improving biofuel yields and process efficiencies. This suggests that understanding the chemical and enzymatic pathways of compounds like this compound could contribute to advancements in renewable energy sources (Jin et al., 2011).
Biocatalyst Inhibition
The study of carboxylic acids' inhibitory effects on microbes used in biofuel and biochemical production sheds light on the challenges of biorenewable chemical production. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH can inform strategies to enhance microbial tolerance and efficiency in biotechnological applications. This research area could be relevant for studying the effects of this compound on microbial systems and its potential use in biocatalysis (Jarboe et al., 2013).
Propiedades
IUPAC Name |
3-(carbamoylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(2-4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKWHWDFMALYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

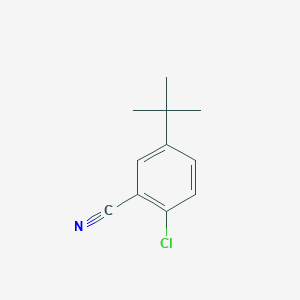
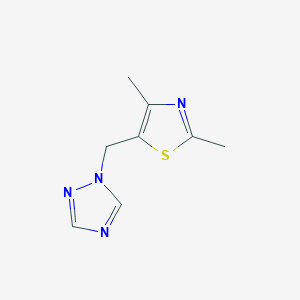


![N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide](/img/structure/B2560070.png)
![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)

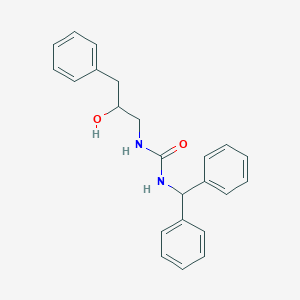

![4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid](/img/structure/B2560080.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2560081.png)
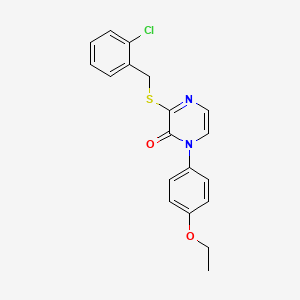
![1-([2,3'-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2560083.png)
